(3-Isobutoxyphenyl)methanamine hydrochloride
CAS No.: 37806-39-6
Cat. No.: VC3216657
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37806-39-6 |
|---|---|
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | [3-(2-methylpropoxy)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-4-10(6-11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H |
| Standard InChI Key | JTDDYUBHHKQEGI-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=CC(=C1)CN.Cl |
| Canonical SMILES | CC(C)COC1=CC=CC(=C1)CN.Cl |
Introduction
(3-Isobutoxyphenyl)methanamine hydrochloride, also known as 1-[3-(2-methylpropoxy)phenyl]methanamine hydrochloride, is a chemical compound with the molecular formula C11H18ClNO. It is a hydrochloride salt of the amine (3-isobutoxyphenyl)methanamine, which is used in various chemical and pharmaceutical applications.
Synthesis and Preparation
The synthesis of (3-isobutoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-isobutoxybenzaldehyde with ammonia or an amine source, followed by reduction to form the methanamine derivative. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Applications and Research Findings
While specific applications of (3-isobutoxyphenyl)methanamine hydrochloride are not widely documented, compounds with similar structures are often used in pharmaceutical research due to their potential biological activities. For instance, aromatic amines are known for their roles in various medicinal chemistry applications, including the development of drugs and diagnostic agents.
Analytical Methods
Analytical methods for identifying and characterizing (3-isobutoxyphenyl)methanamine hydrochloride include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and purity of the compound.
-
Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
| Analytical Method | Purpose |
|---|---|
| NMR Spectroscopy | Structural Analysis |
| IR Spectroscopy | Functional Group Identification |
| Mass Spectrometry | Molecular Weight and Fragmentation |
| HPLC | Purity Assessment and Quantification |
Safety and Handling
Handling (3-isobutoxyphenyl)methanamine hydrochloride requires standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat. It is also important to ensure proper ventilation and follow guidelines for disposing of chemical waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume